Cas no 1802-09-1 (7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester)
1802-09-1 structure
Product Name:7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
Número CAS:1802-09-1
MF:C21H30O3
Megavatios:330.461106777191
CID:1995321
Update Time:2025-04-09
7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Propiedades químicas y físicas
Nombre e identificación
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- 7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
- 7alpha-Hydroxy-abieta-8,11,13-trien-18-saeure-methylester
- methyl 7-hydroxy-13-isopropylpodocarpe-8,11,13-trien-15-oate
- methyl 7alpha-hydroxydehydroabietate
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aS,9R,10aR)-
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- Renchi: 1S/C21H30O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,17-18,22H,6,9-10,12H2,1-5H3/t17-,18-,20-,21-/m1/s1
- Clave inchi: HWUVPJJFVCOYPE-VURPSTOHSA-N
- Sonrisas: [C@@]1(C)(C(OC)=O)[C@@]2([H])[C@@](C)(C3=C([C@H](O)C2)C=C(C(C)C)C=C3)CCC1
Propiedades experimentales
- Denso: 1.079±0.06 g/cm3(Predicted)
- Punto de ebullición: 432.1±45.0 °C(Predicted)
- PKA: 14.38±0.60(Predicted)
7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Literatura relevante
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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